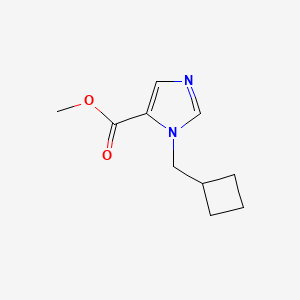

Methyl 1-(cyclobutylmethyl)-1H-imidazole-5-carboxylate

Description

Methyl 1-(cyclobutylmethyl)-1H-imidazole-5-carboxylate (CAS: 2112655-30-6) is an N-heterocyclic compound with the molecular formula C₁₀H₁₄N₂O₂ and a molecular weight of 194.23 g/mol. It is characterized by a cyclobutylmethyl group attached to the N-1 position of the imidazole ring and a methyl ester at the 5-carboxylate position. This compound is stored at 2–8°C and exhibits high purity (99.94% by HPLC), making it suitable for pharmaceutical research and development .

Structurally, it belongs to the imidazole-5-carboxylate family, which includes pharmacologically active analogs such as etomidate and metomidate.

Properties

IUPAC Name |

methyl 3-(cyclobutylmethyl)imidazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-14-10(13)9-5-11-7-12(9)6-8-3-2-4-8/h5,7-8H,2-4,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDYZXLQIQDOTQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=CN1CC2CCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Imidazole Core Formation Followed by Alkylation

A common approach involves constructing the imidazole ring first, followed by introducing the cyclobutylmethyl group. For example:

-

Imidazole Intermediate Synthesis : Starting with methyl 2-amino-3-oxobutanoate, cyclization via iodine and triphenylphosphine generates methyl oxazole-5-carboxylate derivatives.

-

Reduction and Chlorination : The ester group is reduced to a hydroxymethyl intermediate using LiAlH₄, followed by chlorination with SOCl₂ to yield a chloromethyl intermediate.

-

Cyclobutylmethyl Introduction : The chloromethyl intermediate reacts with cyclobutylmethylamine or its derivatives under nucleophilic substitution conditions. This step is critical for regioselective alkylation at the imidazole's 1-position.

Key Reaction Conditions :

-

Solvent : Dichloromethane or tetrahydrofuran.

-

Temperature : 0–5°C for chlorination; room temperature for alkylation.

Yield : Reported yields for analogous imidazole alkylations range from 24% to 72%, depending on steric and electronic factors.

Direct Cyclobutylmethylation During Imidazole Synthesis

Alternative routes introduce the cyclobutylmethyl group during imidazole ring formation. For instance:

-

Condensation Reactions : Ethyl 4-(methylamino)-3-nitrobenzoate reacts with aldehydes (e.g., cyclobutylmethyl-substituted aldehydes) in the presence of sodium dithionite (Na₂S₂O₄) in DMSO, facilitating heterocyclization.

-

Esterification : The resulting carboxylic acid is esterified using methyl iodide or methanol under acidic conditions.

Advantages :

-

Fewer steps compared to post-synthesis alkylation.

Limitations :

Esterification Techniques

Methyl Imidazole Carbamate (MImC)-Mediated Esterification

MImC is a safer alternative to diazomethane for converting carboxylic acids to methyl esters:

-

Reaction Setup : The imidazole-5-carboxylic acid derivative is treated with MImC in polar solvents (e.g., acetonitrile) at elevated temperatures.

-

Mechanism : MImC acts as a coupling agent, transferring the methyl group to the carboxylate.

Conditions :

-

Solvent : Acetonitrile or ethyl acetate.

-

Temperature : 60–80°C.

Applications : Ideal for late-stage functionalization without racemization.

Acid-Catalyzed Fischer Esterification

Traditional Fischer esterification remains viable:

-

Procedure : The carboxylic acid is refluxed with methanol in the presence of H₂SO₄ or HCl.

-

Workup : Neutralization with NaHCO₃ and purification via silica gel chromatography.

Drawbacks :

Comparative Analysis of Synthetic Routes

| Method | Steps | Yield | Purity | Scalability |

|---|---|---|---|---|

| Post-Synthesis Alkylation | 3–4 | 24–72% | >90% | Moderate |

| Templated Cyclization | 2 | 40–58% | 85–95% | High |

| MImC Esterification | 1 | >85% | >95% | High |

| Fischer Esterification | 1 | 60–75% | 80–90% | Low |

Key Insights :

-

Post-synthesis alkylation offers flexibility but suffers from moderate yields.

-

MImC-mediated esterification excels in efficiency and purity, making it preferred for industrial applications.

Challenges and Optimization Strategies

Steric Hindrance in Alkylation

The cyclobutylmethyl group’s bulkiness can impede nucleophilic substitution. Mitigation strategies include:

Purification of Regioisomers

Chromatographic separation is often required due to competing alkylation at the 1- and 3-positions of imidazole. High-performance liquid chromatography (HPLC) with C18 columns resolves this issue.

Recent Advances

Scientific Research Applications

Methyl 1-(cyclobutylmethyl)-1H-imidazole-5-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 1-(cyclobutylmethyl)-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Substituent Effects

- Cyclobutylmethyl vs. Phenylethyl : The cyclobutylmethyl group in the target compound reduces steric bulk compared to the aromatic phenylethyl group in etomidate and metomidate. This may lower binding affinity to GABAA receptors but improve metabolic stability due to reduced oxidative metabolism .

- Ester Group Variations : Methyl esters (e.g., in metomidate) generally exhibit shorter half-lives than ethyl or isopropyl esters. For example, etomidate’s ethyl ester prolongs anesthetic duration compared to methyl derivatives .

Pharmacological Activity

- GABAA Receptor Modulation : Etomidate and metomidate act as positive allosteric modulators of GABAA receptors, inducing anesthesia. The cyclobutylmethyl analog’s activity remains unconfirmed but is hypothesized to retain partial agonism due to the conserved imidazole-carboxylate core .

- Steroidogenic Effects: Metomidate inhibits adrenal 11β-hydroxylase, causing adrenal suppression. The cyclobutylmethyl derivative’s impact on steroidogenesis is unknown but merits investigation due to structural similarities .

Physicochemical Properties

- This property could reduce CNS penetration compared to etomidate but improve peripheral targeting .

- Synthetic Accessibility: The compound is synthesized via N-alkylation of methyl imidazole-5-carboxylate, akin to Mitsunobu reactions used for etomidate derivatives. Isomer formation (N-1 vs. N-3 alkylation) is minimized by optimized reaction conditions .

Biological Activity

Methyl 1-(cyclobutylmethyl)-1H-imidazole-5-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its potential pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an imidazole ring, a five-membered aromatic heterocycle that includes two nitrogen atoms. The cyclobutylmethyl group attached to the imidazole enhances its unique properties and biological activities. The molecular formula is C_{12}H_{15}N_{3}O_{2}, with a molecular weight of approximately 194.24 g/mol.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial and fungal strains. Its effectiveness in inhibiting microbial growth could be attributed to the imidazole moiety, which is known for its ability to disrupt microbial cell membranes and interfere with metabolic processes.

Anticancer Properties

Imidazole derivatives have been studied for their anticancer potential . Preliminary studies suggest that this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and modulation of signaling pathways involved in cell growth and survival .

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for cancer cell survival and proliferation.

- Interaction with Cellular Targets : The compound may interact with specific receptors or proteins within cells, altering their function and leading to therapeutic effects.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with other imidazole derivatives is useful.

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Methyl 1-cyclohexyl-1H-imidazole-5-carboxylate | Cyclohexyl group instead of cyclobutyl | Larger ring structure may affect sterics |

| Methyl 1-methyl-1H-imidazole-5-carboxylate | Methyl group at position 1 | Simpler structure; less steric hindrance |

| Methyl 1-(phenylmethyl)-1H-imidazole-5-carboxylate | Phenyl group instead of cyclobutyl | Aromatic character may enhance electronic properties |

This compound stands out due to its distinct cyclobutylmethyl moiety, potentially conferring unique physical and chemical properties compared to these similar compounds.

Research Findings and Case Studies

Several studies have investigated the biological activity of imidazole derivatives, including this compound:

- Study on Antimicrobial Activity : A study demonstrated that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial properties.

- Anticancer Activity Research : In vitro studies indicated that this compound reduced the viability of various cancer cell lines by inducing apoptosis, although further in vivo studies are necessary to confirm these findings .

Future Directions

Further research is essential to fully elucidate the biological mechanisms underlying the activity of this compound. Potential areas for future investigation include:

- Pharmacokinetics : Understanding how this compound is absorbed, distributed, metabolized, and excreted in biological systems.

- Clinical Trials : Conducting clinical trials to evaluate its safety and efficacy in humans for potential therapeutic applications.

Q & A

Basic: What synthetic strategies are optimal for preparing Methyl 1-(cyclobutylmethyl)-1H-imidazole-5-carboxylate?

Answer:

The synthesis of imidazole carboxylates typically involves nucleophilic substitution or esterification. For cyclobutylmethyl-substituted analogs, a multi-step approach is recommended:

Imidazole core formation : Condense cyclobutylmethylamine with a pre-functionalized imidazole precursor (e.g., methyl 5-chloroimidazole-4-carboxylate) under basic conditions (e.g., K₂CO₃/DMF) to introduce the cyclobutylmethyl group .

Esterification : If the carboxylate group is not pre-installed, employ a Mitsunobu reaction or acid-catalyzed esterification with methanol to secure the methyl ester .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water for high-purity isolation .

Validation : Confirm structure via -NMR (e.g., cyclobutylmethyl protons at δ 2.1–2.8 ppm) and LC-MS (expected [M+H]⁺ = 237.1) .

Basic: How can enantiomeric purity be assessed for this compound?

Answer:

Chiral resolution is critical due to potential stereochemical variations at the cyclobutylmethyl substituent. Use:

- Chiral HPLC : Employ a Chiralpak® IA column with hexane/isopropanol (90:10) mobile phase at 1.0 mL/min. Compare retention times with racemic standards .

- Circular Dichroism (CD) : Measure CD spectra in acetonitrile to detect optical activity, ensuring absence of racemization during synthesis .

Note : If the compound is intended for pharmacological studies, validate enantiopurity (>99%) to avoid confounding biological results .

Advanced: What crystallographic methods resolve structural ambiguities in cyclobutylmethyl-substituted imidazoles?

Answer:

Single-crystal X-ray diffraction (SC-XRD) is definitive for confirming stereochemistry and non-covalent interactions:

- Crystallization : Grow crystals via vapor diffusion (e.g., dichloromethane/pentane) .

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Refinement via SHELXL (full-matrix least-squares on ) ensures accurate bond-length resolution (e.g., C-N bond: 1.32–1.35 Å) .

- Validation : Check R-factor (<0.05) and residual electron density (<0.3 eÅ⁻³) .

Example : Analogous structures (e.g., ethyl 1-(phenylethyl)-imidazole-5-carboxylate) show planar imidazole rings with ester torsion angles of 5–10° .

Advanced: How do steric effects from the cyclobutylmethyl group influence pharmacological activity?

Answer:

The cyclobutylmethyl group introduces steric hindrance and altered lipophilicity compared to phenyl or linear alkyl analogs:

- Receptor Docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to compare binding poses with GABAₐ or nicotinic acetylcholine receptors. Cyclobutyl’s rigidity may reduce rotational freedom, impacting binding pocket occupancy .

- In Vitro Assays : Test inhibition of GABAergic currents (patch-clamp electrophysiology) and compare IC₅₀ values with etomidate derivatives. For example, TFD-etomidate analogs show attenuated stereoselectivity due to bulky substituents .

Contradiction Alert : Some studies report enhanced potency with bulky groups, while others note reduced efficacy—highlighting the need for controlled comparative studies .

Advanced: What analytical contradictions arise in quantifying degradation products?

Answer:

Degradation pathways (hydrolysis, oxidation) complicate stability studies:

- Hydrolysis : The methyl ester is prone to base-catalyzed hydrolysis, forming 1-(cyclobutylmethyl)-1H-imidazole-5-carboxylic acid. Monitor via HPLC (C18 column, 0.1% TFA in water/acetonitrile) .

- Oxidation : Cyclobutylmethyl groups may oxidize to ketones under accelerated conditions (40°C/75% RH). LC-MS/MS (MRM mode) detects trace oxidized impurities (e.g., [M+16]⁺) .

Resolution : Use forced degradation studies (acid/base/oxidant) to identify major impurities and validate stability-indicating methods per ICH Q2(R1) .

Advanced: How to address discrepancies in metabolic stability data across species?

Answer:

Species-specific metabolism (e.g., cytochrome P450 isoform variation) requires:

- In Vitro Hepatocyte Assays : Compare intrinsic clearance (Clₐᵢₙₜ) in human vs. rat hepatocytes. For imidazole carboxylates, CYP3A4/5 is typically dominant .

- Isotopic Labeling : Synthesize -labeled compound for precise metabolite tracking via HR-MS. For example, β-oxidation of cyclobutylmethyl may yield unique fragment ions .

Case Study : Etomidate derivatives show 3-fold higher Clₐᵢₙₜ in rats vs. humans due to CYP2C11 activity—highlighting translational limitations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.